An In-depth Technical Guide to the Chemical Properties of Methyl Tetrahydrofuran-2-carboxylate
An In-depth Technical Guide to the Chemical Properties of Methyl Tetrahydrofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl Tetrahydrofuran-2-carboxylate, also known by its synonym Methyl 2-tetrahydrofuroate, is a cyclic ester with the chemical formula C₆H₁₀O₃. This colorless to brown clear liquid serves as a versatile building block in organic synthesis, finding applications in the pharmaceutical, agrochemical, and flavor and fragrance industries.[1][2] Its unique structure, combining a tetrahydrofuran ring with a methyl ester functional group, imparts specific reactivity and solubility characteristics that make it a valuable intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl Tetrahydrofuran-2-carboxylate, along with detailed experimental protocols for its synthesis, purification, and analysis, to support its use in research and development.
Chemical and Physical Properties
A summary of the key physical and chemical properties of Methyl Tetrahydrofuran-2-carboxylate is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₃ | [1][2][3] |
| Molecular Weight | 130.14 g/mol | [1][2][3] |
| CAS Number | 37443-42-8 | [3] |
| Appearance | Colorless to brown clear liquid | [1][2][3] |
| Density | 1.11 g/mL | [1][2] |
| Boiling Point | 180 °C at 680 mmHg | [1][2] |
| Refractive Index (n20D) | 1.44 | [1][2] |
| Purity | ≥ 98% (GC) | [1][2] |
| Solubility | Soluble in various organic solvents | [2] |
| Vapor Pressure | 1.9 hPa at 25°C | [4] |
| Flash Point | 64°C | [4] |
Spectral Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the methyl group and the tetrahydrofuran ring. The chemical shifts and multiplicities will be influenced by the electron-withdrawing ester group and the ring puckering.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the tetrahydrofuran ring, and the methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the functional groups present. Key expected absorptions include a strong C=O stretching vibration for the ester carbonyl group, and C-O stretching vibrations for the ether linkage in the tetrahydrofuran ring and the ester group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak and characteristic fragment ions resulting from the cleavage of the ester group and the tetrahydrofuran ring.
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of Methyl Tetrahydrofuran-2-carboxylate are provided below. These protocols are intended as a starting point for laboratory work and may require optimization based on specific experimental conditions.
Synthesis
Two common methods for the synthesis of Methyl Tetrahydrofuran-2-carboxylate are the Fischer esterification of tetrahydrofuran-2-carboxylic acid and the hydrogenation of methyl 2-furoate.
1. Fischer Esterification of Tetrahydrofuran-2-carboxylic Acid
This method involves the acid-catalyzed reaction of tetrahydrofuran-2-carboxylic acid with methanol.[5]
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Materials:
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Tetrahydrofuran-2-carboxylic acid
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Methanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
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Sodium bicarbonate (saturated solution)
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate
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Ethyl acetate
-
-
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tetrahydrofuran-2-carboxylic acid in an excess of anhydrous methanol.
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Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
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2. Hydrogenation of Methyl 2-furoate
This method involves the catalytic hydrogenation of the furan ring of methyl 2-furoate.
-
Materials:
-
Methyl 2-furoate
-
Methanol
-
Palladium on charcoal (5% Pd/C) catalyst
-
Hydrogen gas
-
-
Procedure:
-
Dissolve methyl 2-furoate in methanol in a suitable hydrogenation vessel.
-
Add a catalytic amount of 5% palladium on charcoal.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atmospheres).
-
Stir the mixture at room temperature for an extended period (e.g., 45 hours), monitoring the uptake of hydrogen.
-
Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the filter cake with methanol.
-
Remove the methanol from the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation.
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Purification
The primary method for purifying Methyl Tetrahydrofuran-2-carboxylate is vacuum distillation . This technique is suitable for separating the product from non-volatile impurities and starting materials with different boiling points. The boiling point of Methyl Tetrahydrofuran-2-carboxylate is 180 °C at 680 mmHg.[1][2]
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity and confirming the identity of Methyl Tetrahydrofuran-2-carboxylate.
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Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
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GC Conditions (suggested):
-
Column: A non-polar capillary column (e.g., HP-5ms).
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Carrier Gas: Helium.
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Injector Temperature: 250 °C.
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Oven Program: Start at a low temperature (e.g., 50 °C), then ramp to a higher temperature (e.g., 250 °C) to ensure elution of the compound.
-
-
MS Conditions (suggested):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan a suitable mass range to detect the molecular ion and expected fragments (e.g., m/z 30-200).
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Visualizations
Logical Relationship of Properties and Applications
The following diagram illustrates how the chemical properties of Methyl Tetrahydrofuran-2-carboxylate lead to its various applications.
General Experimental Workflow: Synthesis and Purification
The diagram below outlines a general workflow for the synthesis and purification of Methyl Tetrahydrofuran-2-carboxylate.
Conclusion
Methyl Tetrahydrofuran-2-carboxylate is a valuable chemical intermediate with a range of applications stemming from its unique structural features. This guide has provided a detailed overview of its chemical and physical properties, along with practical experimental protocols for its synthesis, purification, and analysis. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this versatile compound. Further research to obtain and publish high-resolution experimental spectral data would be a valuable contribution to the scientific community.
